molecular formula C7H5ClN2O2S2 B1302233 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride CAS No. 3662-82-6

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride

Cat. No.: B1302233
CAS No.: 3662-82-6
M. Wt: 248.7 g/mol
InChI Key: TWWDPSJSTXBULL-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride: is an organic compound with the molecular formula C7H5ClN2O2S2 and a molecular weight of 248.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzothiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride typically involves the chlorination of 5-Methyl-2,1,3-benzothiadiazole-4-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to handle the exothermic nature of the reaction. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis and biomolecule modification .

Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWDPSJSTXBULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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